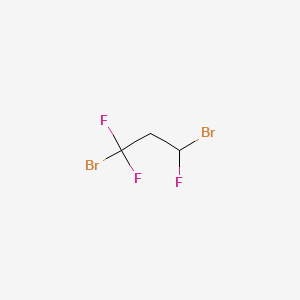
rac Quinacrine-d10
Vue d'ensemble
Description
“rac Quinacrine-d10” is a biochemical used for proteomics research . It is an anthelmintic and antimalarial . The molecular formula of “this compound” is C23H20D10ClN3O .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 410.02 g/mol . Other physical and chemical properties are not provided in the sources I found.Applications De Recherche Scientifique
Applications antiparasitaires
La quinacrine est utilisée depuis longtemps comme agent antiparasitaire. Elle a été étudiée pour la première fois par Ehrlich et Benda en 1912 comme un agent qui agit sur les parasites trypanosomes .
Applications anti-inflammatoires
Les activités thérapeutiques de la quinacrine dans l'inflammation ont été largement étudiées. Elle a des utilisations potentielles dans le traitement de diverses affections inflammatoires .
Applications anticancéreuses
Le potentiel de la quinacrine en tant qu'agent anticancéreux est exploré. Elle a montré des résultats prometteurs dans ses actions sur les protéines nucléaires, la voie de l'acide arachidonique et la résistance aux médicaments multiples .
Actions sur les protéines nucléaires
Il a été constaté que la quinacrine agissait sur les protéines nucléaires, ce qui pourrait avoir des implications dans divers processus biologiques et maladies .
Actions sur la voie de l'acide arachidonique
La voie de l'acide arachidonique est impliquée dans divers processus physiologiques, notamment l'inflammation et le cancer. Les actions de la quinacrine sur cette voie sont étudiées pour des applications thérapeutiques potentielles .
Actions sur les protéines de signalisation dans le cytoplasme
Les actions de la quinacrine sur les protéines de signalisation dans le cytoplasme constituent un autre domaine d'intérêt. En particulier, son rôle sur les voies NF-κB, p53 et AKT est résumé .
Mécanisme D'action
Target of Action
The primary target of rac Quinacrine-d10, also known as Quinacrine, is deoxyribonucleic acid (DNA). It binds to DNA in vitro by intercalation between adjacent base pairs . This interaction inhibits transcription and translation to ribonucleic acid (RNA), affecting the parasite’s metabolism .
Mode of Action
The exact mechanism of antiparasitic action of this compound is unknown. It is known to bind to dna, inhibiting transcription and translation to rna . Fluorescence studies using Giardia suggest that the outer membranes may be involved .
Biochemical Pathways
This compound inhibits succinate oxidation and interferes with electron transport . It also binds to nucleoproteins, suppressing the lupus erythematosus cell factor and acting as a strong inhibitor of cholinesterase . It has been shown to bind and inhibit proteins involved in multidrug resistance, disrupt the arachidonic acid pathway, and affect the p53, NF-κB, and AKT pathways .
Pharmacokinetics
As a substrate of the P-glycoprotein (P-gp) efflux transporter, this compound is actively exported from the brain, preventing its accumulation to levels that may show efficacy in some disease models . In the brains of P-gp–deficient mice, this compound reached concentrations of approximately 80 µM without any signs of acute toxicity .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its interaction with DNA and its inhibition of succinate oxidation and interference with electron transport . This leads to the suppression of the lupus erythematosus cell factor and the inhibition of cholinesterase . It also affects multiple key signaling pathways, implicated in the malignant progression of numerous cancer types .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is used for imaging, diagnosis, and newborn screening in addition to treating various diseases . It is also used in organic chemistry for chemical identification, qualitative and quantitative detection, and to study the structure, reaction mechanism, and reaction kinetics of compounds .
Analyse Biochimique
Biochemical Properties
rac Quinacrine-d10: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA, where this compound intercalates between the base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . Additionally, this compound interacts with nuclear proteins such as NF-κB, p53, and AKT, influencing their activity and thereby affecting cell signaling pathways . These interactions highlight the compound’s potential in therapeutic applications, particularly in cancer treatment.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by activating the p53 pathway and inhibiting the NF-κB pathway . This leads to the suppression of cell proliferation and the induction of cell death. Furthermore, this compound affects cellular metabolism by inhibiting key enzymes in the glycolytic pathway, thereby reducing the energy supply to rapidly dividing cells . These effects make this compound a promising candidate for anti-cancer therapies.
Molecular Mechanism
The molecular mechanism of This compound involves several key interactions at the molecular level. The compound binds to DNA through intercalation, which disrupts the DNA structure and inhibits the activity of DNA-dependent enzymes . Additionally, this compound inhibits the activity of topoisomerases, enzymes that are crucial for DNA replication and transcription . The compound also modulates the activity of several signaling proteins, including NF-κB, p53, and AKT, by binding to these proteins and altering their conformation and activity . These molecular interactions underpin the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound: is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes . It undergoes dealkylation and hydroxylation reactions, resulting in the formation of several metabolites . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound, as well as its potential interactions with other drugs.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by several transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound binds to various intracellular proteins, including DNA and nuclear proteins . This binding affects the compound’s localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of This compound is primarily in the nucleus, where it exerts its effects on DNA and nuclear proteins . The compound is directed to the nucleus by targeting signals and post-translational modifications that facilitate its transport across the nuclear membrane . This subcellular localization is crucial for the compound’s activity, as it allows this compound to interact with its primary targets and exert its therapeutic effects.
Propriétés
IUPAC Name |
4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-bis(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)/i1D3,2D3,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKJTRJOBQGKQK-JKSUIMTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662182 | |
| Record name | N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~,N~1~-bis[(~2~H_5_)ethyl]pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189976-99-5 | |
| Record name | N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~,N~1~-bis[(~2~H_5_)ethyl]pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,7-Dioxo-[1,3]diazepan-1-yl)benzenesulfonylchloride](/img/structure/B1500230.png)

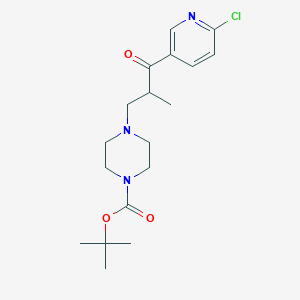

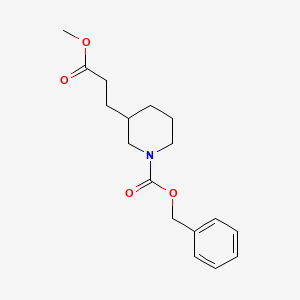

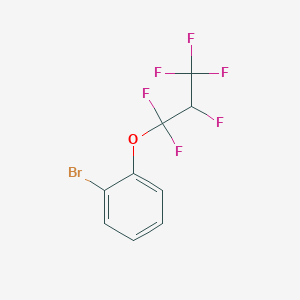
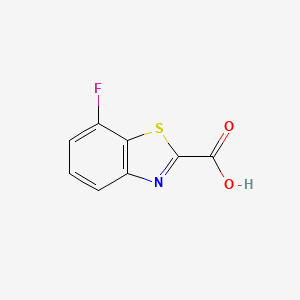
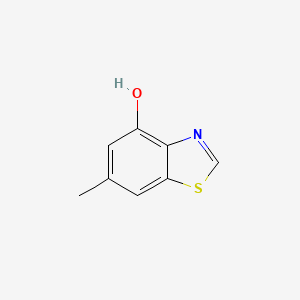

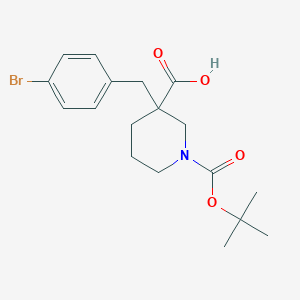

![Ethyl benzo[d]thiazole-7-carboxylate](/img/structure/B1500266.png)
